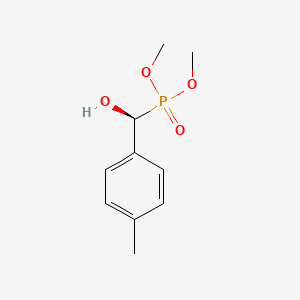![molecular formula C17H16N2O4S B8503358 methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8503358.png)
methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-amino-2-methyl-3-phenyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Lacks the methoxy group, which may affect its biological activity.
Methyl 4-amino-2-methyl-3-[3-(hydroxy)phenyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for research and development.
特性
分子式 |
C17H16N2O4S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-8-11(9-5-4-6-10(7-9)22-2)12-14(18)13(17(21)23-3)15(20)19-16(12)24-8/h4-7H,1-3H3,(H3,18,19,20) |
InChIキー |
XHTACRSKMHYVHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(S1)NC(=O)C(=C2N)C(=O)OC)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


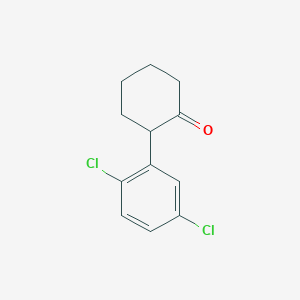
![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-](/img/structure/B8503287.png)
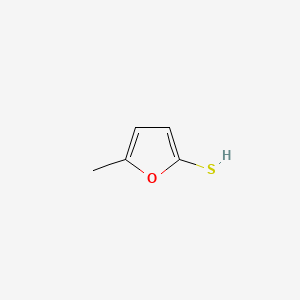

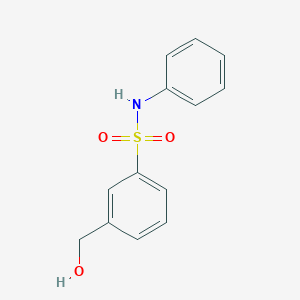
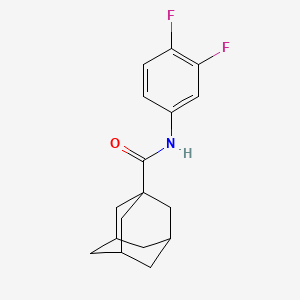

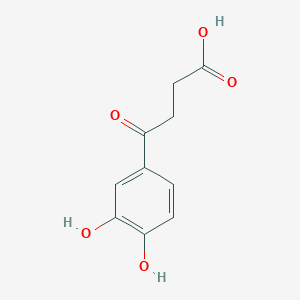
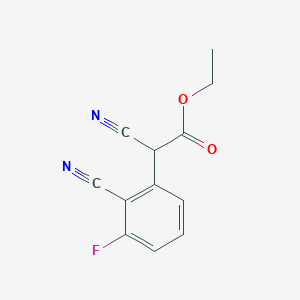
![3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B8503363.png)

![3-[Dimethyl(methanesulfonyl)acetyl]pyridine](/img/structure/B8503380.png)
